1-(1-bromopropyl)-3-methoxybenzene
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Overview
Description
1-(1-Bromopropyl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 1-propyl-3-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs at the benzylic position, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group, removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Formation of 1-propyl-3-methoxybenzene.
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 1-propyl-3-methoxybenzene.
Scientific Research Applications
1-(1-Bromopropyl)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds and pharmaceuticals.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-bromopropyl)-3-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a carbocation intermediate that is subsequently attacked by the nucleophile . In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products .
Comparison with Similar Compounds
1-(1-Bromopropyl)-3-methoxybenzene can be compared with other similar compounds such as:
1-(1-Bromopropyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxybenzyl bromide: The bromine atom is directly attached to the benzene ring, leading to different chemical behavior.
1-(1-Chloropropyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and use in synthesis.
Properties
CAS No. |
1313429-17-2 |
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Molecular Formula |
C10H13BrO |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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